6-Chloro-mdma hydrochloride is a chemical compound that is a derivative of 3,4-methylenedioxymethamphetamine, commonly known as MDMA. This compound has been detected in illicit drug samples, particularly in ecstasy tablets and urine samples from users. Its presence is often considered an impurity resulting from the synthesis of MDMA, and its pharmacological properties have not been extensively studied. Due to its potential psychoactive effects, it has been banned in several countries, including the United Kingdom and Germany .
6-Chloro-mdma hydrochloride is classified as a chlorinated amphetamine derivative. The compound's molecular formula is with a molecular weight of approximately 227.69 g/mol . It exists primarily as a hydrochloride salt, which enhances its solubility in water, making it easier to analyze in laboratory settings.
The synthesis of 6-Chloro-mdma hydrochloride typically involves the chlorination of MDMA using various chlorinating agents such as thionyl chloride. This process introduces a chlorine atom into the MDMA molecule, resulting in the formation of 6-Chloro-mdma hydrochloride .
The molecular structure of 6-Chloro-mdma hydrochloride can be described as follows:
Property | Value |
---|---|
CAS Number | 2749391-74-8 |
InChI Key | VJFRVHHZEQDFIB-UHFFFAOYSA-N |
Canonical SMILES | CC(CC1=CC2=C(C=C1Cl)OCO2)NC.Cl |
The structure features a benzodioxole moiety with a chlorine substituent at the sixth position, which distinguishes it from other derivatives of MDMA .
6-Chloro-mdma hydrochloride can undergo various chemical reactions typical for amine and aromatic compounds:
These reactions highlight its potential reactivity and utility in synthetic organic chemistry.
Relevant data indicates that it shares similar physical properties with other amphetamine derivatives but has unique reactivity due to the presence of chlorine .
6-Chloro-mdma hydrochloride is primarily utilized in scientific research and forensic applications. It serves as an analytical reference standard for identifying and analyzing seized drug samples, aiding law enforcement and toxicology studies. Its role in research helps understand impurities in synthesized drugs and their potential effects on human health .
CAS No.: 4208-67-7
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5